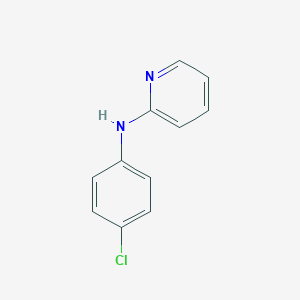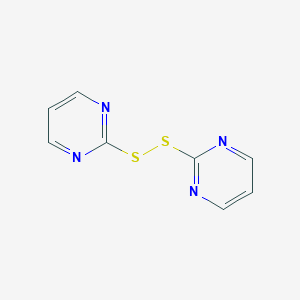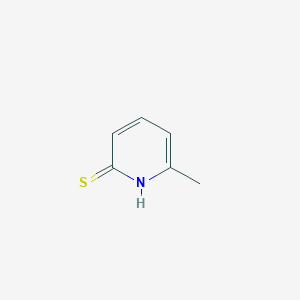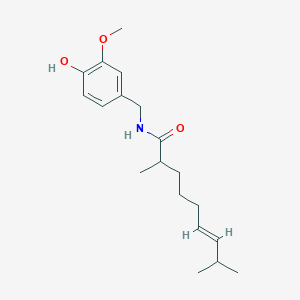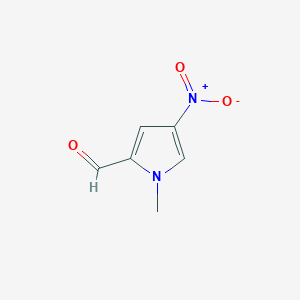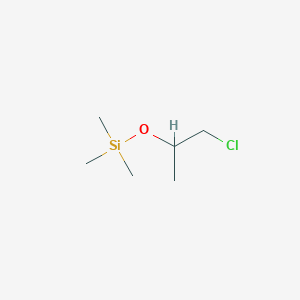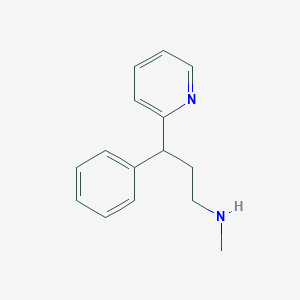
N-Desmethylpheniramine
Übersicht
Beschreibung
N-Desmethylpheniramine is a metabolite of pheniramine, a first-generation antihistamine used to treat allergic conditions. The compound has the chemical formula C15H18N2 and a molecular weight of 226.32 g/mol. It is structurally characterized by a pyridine ring attached to a phenyl ring via a three-carbon chain, which also carries a methylamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Desmethylpheniramine can be synthesized through the N-demethylation of pheniramine. This process typically involves the use of demethylating agents such as iodine and red phosphorus or other catalytic systems under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
Wissenschaftliche Forschungsanwendungen
N-Desmethylpheniramine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and chemical compounds.
Biology: The compound is studied for its metabolic pathways and interactions with biological systems.
Medicine: Research focuses on its potential therapeutic effects and its role as a metabolite of pheniramine in pharmacokinetics and pharmacodynamics studies.
Industry: this compound is used in the development of new antihistamines and other therapeutic agents
Wirkmechanismus
N-Desmethylpheniramine exerts its effects by competing with histamine for the histamine H1 receptor, acting as an inverse agonist once bound. This reduces H1 receptor activity, leading to decreased itching, vasodilation, and capillary leakage, which in turn reduces redness and edema . The compound also has anticholinergic and moderate sedative effects .
Vergleich Mit ähnlichen Verbindungen
Pheniramine: The parent compound, used as an antihistamine.
Chlorpheniramine: Another first-generation antihistamine with similar properties.
Brompheniramine: Similar to pheniramine but with a bromine atom in its structure.
Uniqueness: N-Desmethylpheniramine is unique due to its specific metabolic pathway and its role as an intermediate in the metabolism of pheniramine. Its distinct structure, with a demethylated amine group, differentiates it from other similar compounds and influences its pharmacokinetic and pharmacodynamic properties .
Eigenschaften
IUPAC Name |
N-methyl-3-phenyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-16-12-10-14(13-7-3-2-4-8-13)15-9-5-6-11-17-15/h2-9,11,14,16H,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCVFNAQLOMGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891491 | |
| Record name | N-Desmethylpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19428-44-5 | |
| Record name | N-Desmethylpheniramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019428445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethylpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


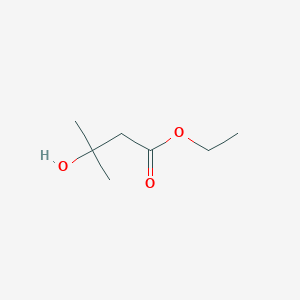
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
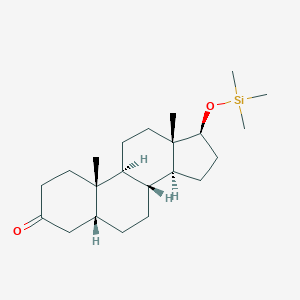
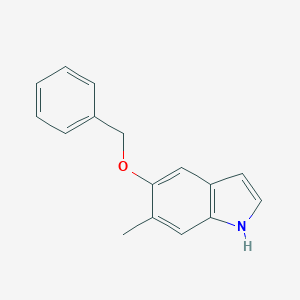
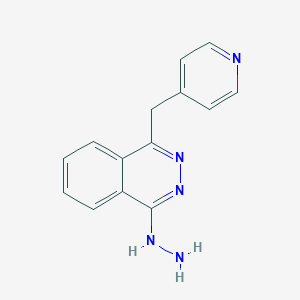
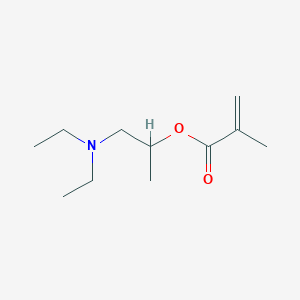
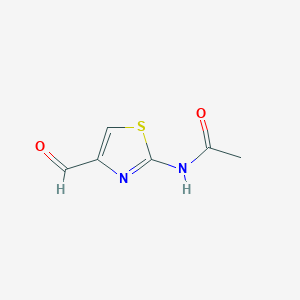
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)
